molecular formula C28H23Br2NO3 B12038815 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate

Cat. No.: B12038815
M. Wt: 581.3 g/mol
InChI Key: JMACHEOAAMVZRT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atoms at specific positions.

    Esterification: The carboxylic acid group on the quinoline ring is esterified with 2-(4-bromophenyl)-2-oxoethyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.

    Substitution: The bromine atoms on the phenyl and quinoline rings can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Debrominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: May interact with enzymes or receptors involved in cellular processes.

    Pathways: Could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(4-butylphenyl)quinoline-4-carboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl 6-fluoro-2-(4-butylphenyl)quinoline-4-carboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl 6-iodo-2-(4-butylphenyl)quinoline-4-carboxylate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate is unique due to the presence of both bromine atoms and the butyl group, which may confer specific biological activities and chemical properties not found in its analogs. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C28H23Br2NO3

Molecular Weight

581.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H23Br2NO3/c1-2-3-4-18-5-7-19(8-6-18)26-16-24(23-15-22(30)13-14-25(23)31-26)28(33)34-17-27(32)20-9-11-21(29)12-10-20/h5-16H,2-4,17H2,1H3

InChI Key

JMACHEOAAMVZRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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